molecular formula C17H23N3O4 B5901235 N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide

N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B5901235
M. Wt: 333.4 g/mol
InChI Key: RRIYQVXBWVAREA-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, methoxy groups, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenylmethylamine, which is then reacted with 1-methoxypropan-2-amine to form the intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Another compound with a similar backbone but different substituents.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in closely related compounds .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1-methoxypropan-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-12(11-22-2)20(17(21)14-7-8-18-19-14)10-13-5-6-15(23-3)16(9-13)24-4/h5-9,12H,10-11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIYQVXBWVAREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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